1H-Imidazole-5-carbonyl chloride

Beschreibung

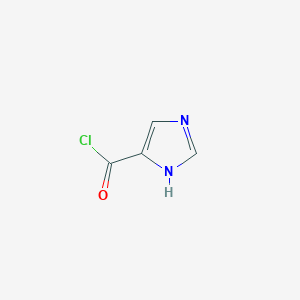

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-imidazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDGPISLXECAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444635 | |

| Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56460-32-3 | |

| Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 5 Carbonyl Chloride and Its Analogues

Classical Routes via Carboxylic Acid Halogenation

The most direct and widely employed methods for preparing 1H-imidazole-5-carbonyl chloride involve the direct conversion of the corresponding carboxylic acid, 1H-imidazole-5-carboxylic acid. This transformation is typically accomplished using standard halogenating agents. libretexts.orgmasterorganicchemistry.com

Application of Thionyl Chloride for Carboxylic Acid Conversion

Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. libretexts.orgmasterorganicchemistry.com The reaction involves the treatment of 1H-imidazole-5-carboxylic acid with thionyl chloride, often with gentle heating. rsc.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. rsc.orglibretexts.org The mechanism proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org The process is often accelerated by the addition of a catalyst such as pyridine (B92270) or by forming the dicyclohexylammonium (B1228976) salt of the carboxylic acid prior to reaction with thionyl chloride. rsc.org

In some cases, the reaction of a substituted quinoline-3-carboxylic acid with thionyl chloride can lead to unexpected and complex transformations. For instance, refluxing 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acid with SOCl₂ resulted in a product where a sulfur atom was incorporated into a new five-membered ring, the methyl group was chlorinated, the oxo-group was replaced by chlorine, and the N-ethyl group was eliminated, all in a single step. sci-hub.ru

Utilization of Oxalyl Chloride in Imidazole (B134444) Carboxylic Acid Activation

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids, including those in the imidazole family. masterorganicchemistry.comchemicalbook.com This method is often preferred for its mild reaction conditions and the clean conversion, as the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous and easily removed. libretexts.org The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comcommonorganicchemistry.comyoutube.com

A specific example involves the synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. In this procedure, a suspension of 5-methyl-1H-imidazole-4-carboxylic acid in dry tetrahydrofuran containing a few drops of DMF is cooled and treated with oxalyl chloride. The reaction mixture is then heated to reflux to ensure complete conversion. prepchem.com

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride | Neat or in solvent, often with heating | SO₂, HCl | Inexpensive, volatile byproducts |

| Oxalyl Chloride | Inert solvent (e.g., THF), catalytic DMF, often at room temperature or gentle heat | CO, CO₂, HCl | Mild conditions, gaseous byproducts |

Employment of Sulfinyl Chloride in Substituted Imidazole Systems

Sulfinyl chloride, another term for thionyl chloride, is also employed in the synthesis of acyl chlorides from substituted imidazole carboxylic acids. The reactivity and outcome can be significantly influenced by the nature and position of the substituents on the imidazole ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the carboxylic acid and the stability of the resulting acyl chloride. nih.gov In complex systems, such as with certain quinolinecarboxylic acids, thionyl chloride can induce extensive molecular rearrangements and functional group transformations beyond simple acid chloride formation. sci-hub.ru

Specialized Synthetic Approaches

Beyond the classical halogenation of carboxylic acids, specialized methods have been developed for the synthesis of this compound and its derivatives. These can involve different starting materials or more complex reagent systems.

Phosgene-Derived Reagents in Imidazole Carbonylation

Phosgene (COCl₂) and its safer, solid substitutes like diphosgene and triphosgene (B27547), are powerful reagents for introducing a carbonyl chloride group. sigmaaldrich.com These reagents can potentially be used for the direct carbonylation of the imidazole ring to produce this compound, although this is a less common route compared to carboxylic acid halogenation. Phosgene is highly reactive, allowing for reactions under milder conditions, but its extreme toxicity necessitates special handling. sigmaaldrich.com Substitutes like triphosgene are less reactive but easier and safer to handle. sigmaaldrich.com The use of phosgene-derived reagents can sometimes be problematic due to the non-volatile nature of the substitutes, which can complicate product purification. sigmaaldrich.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often follows the same principles as the parent compound, starting from the appropriately substituted 1H-imidazole-5-carboxylic acid. The choice of halogenating agent (thionyl chloride or oxalyl chloride) can be tailored based on the sensitivity of the substituents on the imidazole ring. chemicalbook.comprepchem.com

Regioselective Functionalization Techniques for Imidazole Scaffolds

The synthesis of specifically substituted imidazoles, such as those functionalized at the 5-position, is a critical challenge in medicinal and materials chemistry. Achieving regioselectivity is paramount to avoid the formation of undesired isomers, which can be difficult to separate and may possess different biological or chemical properties. Various techniques have been developed to control the functionalization of the imidazole ring, enabling the introduction of substituents at the desired position.

Electrophilic substitution on the imidazole ring, an electron-rich heterocycle, typically occurs at the C4 or C5 positions. nih.gov The specific outcome is influenced by the directing effects of substituents already present on the ring and the reaction conditions. For the synthesis of 5-substituted imidazoles, direct formylation or carboxylation can be challenging due to the potential for reaction at other positions.

A common and effective strategy involves the construction of the imidazole ring from acyclic precursors already bearing the desired functionality. The Van Leusen imidazole synthesis, for example, utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, which can be adapted to produce 1,5-disubstituted imidazoles. mdpi.com A key approach involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate, which serves as a versatile method for constructing 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com These esters can then be hydrolyzed to the corresponding carboxylic acids, which are direct precursors to the target carbonyl chloride.

Another powerful technique for achieving regioselectivity is directed ortho-metalation. This method involves the use of a directing group on the imidazole nitrogen to guide a metalating agent (typically a strong base like an organolithium reagent or a metal amide) to the adjacent C5 position. Subsequent quenching with an appropriate electrophile, such as carbon dioxide, introduces a carboxylic acid group regioselectively. Sterically hindered metal-amide bases, like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), have proven effective for the regioselective ortho-magnesiation of aryl azoles in hydrocarbon solvents, which can be extended to imidazole scaffolds. nih.gov

The following table summarizes various regioselective strategies for the functionalization of imidazole scaffolds, which are pertinent to the synthesis of this compound precursors.

| Method | Reagents | Target Position | Key Intermediates | Reference |

| Cycloaddition | Imidoyl chlorides, Ethyl isocyanoacetate | C5 (and C4) | 1,5-Diaryl-1H-imidazole-4-carboxylates | mdpi.com |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehydes, Base (e.g., NaH) | C5 (and C4) | 1,4,5-Trisubstituted imidazoles | nih.gov |

| Directed ortho-Metalation | N-Aryl Imidazole, TMPMgBu, Electrophile (e.g., CO2) | C5 | Arylmagnesium reagent | nih.gov |

| Ring Transformation | 5-Acylamino-6-methyluracils, NaOH in Ethanol | C4 (with substituent) | 4-Alkylcarbamoyl-5-methyl-1H-imidazoles | rsc.org |

Reaction Condition Optimization and Process Control in Synthesis

The efficient synthesis of this compound relies not only on the chosen synthetic route but also on the careful optimization of reaction conditions and process control for each step. This is particularly crucial for the final conversion of 1H-imidazole-5-carboxylic acid to the highly reactive acyl chloride derivative. Key factors that influence the reaction's success include temperature, solvent, catalyst, and the choice of chlorinating agent. beilstein-journals.org

The conversion of carboxylic acids to acyl chlorides is commonly achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). youtube.comchemguide.co.uk Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.uk However, the reaction often requires a catalyst, such as N,N-dimethylformamide (DMF), to proceed at a practical rate. The use of DMF with thionyl chloride can lead to the formation of the Vilsmeier reagent (Me₂N=CHCl⁺), which is the active chlorinating species. researchgate.net

Optimizing the reaction conditions involves a systematic study of various parameters to maximize yield and purity while minimizing side reactions. For instance, the temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also promote the decomposition of the starting material or the product, especially with sensitive heterocyclic compounds. The choice of solvent is also critical; inert solvents like dichloromethane, toluene, or acetonitrile (B52724) are often used. orgsyn.orgorientjchem.org

Process control, including real-time monitoring of the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or spectroscopic methods, is essential for determining the optimal reaction time and preventing the formation of impurities. rsc.org For the synthesis of imidazole derivatives, controlling the pH can also be a critical factor, especially in steps involving cyclization or elimination reactions. rsc.org

The table below presents a summary of typical conditions and optimization considerations for the conversion of a carboxylic acid to an acyl chloride, a key step in synthesizing this compound.

| Parameter | Variable | Effect on Reaction | Optimization Goal | Reference |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, PCl₅ | Reactivity and byproduct profile vary. Oxalyl chloride is often milder. | Select agent for optimal reactivity and ease of workup. | chemguide.co.ukresearchgate.net |

| Catalyst | DMF, Pyridine | Increases reaction rate. Can lead to different reactive intermediates. | Use catalytic amounts to accelerate the reaction without promoting side products. | youtube.comresearchgate.net |

| Temperature | Room temperature to reflux | Affects reaction rate and stability of reactants/products. | Find the lowest effective temperature to maintain selectivity and stability. | google.com |

| Solvent | Dichloromethane, Toluene, Acetonitrile | Influences solubility of reactants and can affect reaction pathways. | Choose an inert solvent that provides good solubility and does not react. | orgsyn.orgorientjchem.org |

| Reaction Time | Minutes to hours | Incomplete reaction leads to low yield; prolonged reaction can cause degradation. | Monitor reaction to determine the point of maximum conversion. | rsc.orggoogle.com |

Machine learning algorithms and high-throughput experimentation are increasingly being used to accelerate the optimization of reaction conditions, allowing for a more systematic exploration of the parameter space to find the ideal conditions for yield and selectivity. beilstein-journals.org

Reactivity and Mechanistic Investigations of 1h Imidazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 1H-Imidazole-5-carbonyl chloride is nucleophilic acyl substitution. This class of reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, and form a new carbonyl compound. khanacademy.orgyoutube.com The general mechanism allows for the synthesis of various functional groups from the acyl chloride precursor. masterorganicchemistry.com

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with acyl chlorides being among the most reactive.

Table 1: General Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Structure | Leaving Group | Reactivity |

|---|---|---|---|

| Acyl Chloride | R-COCl | Cl⁻ | Highest |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |

| Thioester | R-CO-SR' | RS⁻ | Moderate |

| Ester | R-CO-OR' | RO⁻ | Moderate |

Formation of Amides and Ureas via Amine Coupling

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted 1H-imidazole-5-carboxamides. savemyexams.comchemguide.co.uk This reaction, often referred to as amidation, proceeds via the nucleophilic addition-elimination mechanism. youtube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product. chemguide.co.ukyoutube.com To neutralize the hydrogen chloride (HCl) byproduct that is formed, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine like triethylamine, or by using an excess of the amine reactant. chemguide.co.ukfishersci.co.uk

The reaction with ammonia (B1221849) produces the primary amide, 1H-imidazole-5-carboxamide. When reacting with hydrazine (B178648), the corresponding acylhydrazide is formed. This intermediate can then react with isocyanates to produce urea (B33335) derivatives, specifically N-[-(1H-imidazol-5-yl)carbonyl]ureas.

Table 2: Examples of Amide and Urea Formation Reactions

| Nucleophile | Product Type | General Product Structure |

|---|---|---|

| Ammonia (NH₃) | Primary Amide | Imidazole-CONH₂ |

| Primary Amine (R-NH₂) | Secondary Amide | Imidazole-CONH-R |

| Secondary Amine (R₂NH) | Tertiary Amide | Imidazole-CONR₂ |

Esterification and Carbonate Formation with Alcohols

In a reaction known as esterification, this compound reacts with alcohols to form esters. chemguide.co.ukchemguide.co.uk The mechanism is another example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. docbrown.infolibretexts.org The reaction is typically vigorous and exothermic, releasing hydrogen chloride gas as a byproduct. chemguide.co.uk To prevent side reactions and neutralize the HCl, a weak base like pyridine is often added. operachem.com

The reaction proceeds with the nucleophilic oxygen of the alcohol attacking the carbonyl carbon. docbrown.info After the formation of the tetrahedral intermediate, the carbonyl double bond reforms, and the chloride ion is eliminated. A final deprotonation step, often facilitated by the base, yields the final ester product and the hydrochloride salt of the base. docbrown.infooperachem.com Phenols, being less nucleophilic than alcohols, can also be used to form phenyl esters, though the reaction might require heating or conversion of the phenol (B47542) to a more nucleophilic phenoxide ion. chemguide.co.ukdocbrown.info

When reacted with a chloroformate in the presence of an alcohol, carbonate derivatives can be synthesized, though direct reaction of the acyl chloride with an alcohol yields an ester.

Thioester Synthesis from Thiols

Analogous to its reaction with alcohols, this compound can react with thiols (mercaptans) to produce thioesters. beilstein-journals.org Thiols are effective nucleophiles, and their reaction with acyl chlorides is a common method for thioester synthesis. organic-chemistry.org The sulfur atom of the thiol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent elimination of the chloride ion. beilstein-journals.org

This reaction provides a direct route to S-alkyl or S-aryl 1H-imidazole-5-carbothioates. The process is generally efficient, and like the synthesis of amides and esters, it is often performed in the presence of a base to scavenge the HCl byproduct. beilstein-journals.org Thioesters themselves are valuable synthetic intermediates due to their role as mild acyl transfer agents. beilstein-journals.org

Hydrolysis Pathways and Stability Considerations

Acyl chlorides are highly reactive compounds that are sensitive to moisture. This compound is expected to undergo rapid hydrolysis upon contact with water. In this reaction, a water molecule acts as the nucleophile, attacking the carbonyl carbon. This leads to the elimination of hydrogen chloride and the formation of the corresponding carboxylic acid, 1H-imidazole-5-carboxylic acid. savemyexams.com

Participation in Condensation Reactions Leading to Complex Structures

The ability of this compound to form stable amide and ester linkages makes it a useful building block in condensation reactions for synthesizing more complex molecules. jetir.org For example, the amide products formed from its reaction with amino acids or amino acid esters can serve as precursors in peptide synthesis. jetir.org

Furthermore, the imidazole (B134444) moiety itself is a key structural motif in many biologically active compounds and can participate in various cyclization and condensation reactions. For instance, derivatives of 5-aminoimidazole can undergo three-component condensation with aldehydes and Meldrum's acid to form complex fused heterocyclic systems like imidazo[4,5-b]pyridin-5-ones. While not a direct reaction of the carbonyl chloride, the functional groups it introduces (amides, esters) can be chemically modified to participate in such subsequent transformations, highlighting its role as a precursor to complex molecular architectures.

Elucidation of Reaction Mechanisms and Electrophilicity of the Carbonyl Group

The reactions of this compound are governed by the high electrophilicity of its carbonyl carbon. This electrophilicity is a result of the inductive electron-withdrawing effect of both the chlorine atom and the oxygen atom of the carbonyl group. docbrown.info This polarization (C=O) makes the carbon atom electron-deficient and a prime target for attack by nucleophiles. docbrown.info The imidazole ring can also exert an electronic influence on the carbonyl group's reactivity.

The mechanism for its reactions with nucleophiles (Nu⁻ or H-Nu) is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. byjus.comkhanacademy.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion (Cl⁻), being an excellent leaving group, is expelled. byjus.comkhanacademy.org If a neutral nucleophile (like water, alcohol, or amine) was used, a final deprotonation step occurs to yield the neutral product. youtube.com

Computational studies on the closely related 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride show that the lowest unoccupied molecular orbital (LUMO) has a significant contribution from the carbonyl chloride functional group, confirming its role as the primary electrophilic site for nucleophilic attack. The presence of electron-withdrawing groups on a reacting partner can further increase the electrophilicity of the carbonyl carbon, leading to faster reaction times. nih.govacs.org

Studies on Stereochemical Control and Racemization Processes

The stereochemical outcome of reactions involving acyl chlorides is a critical aspect of asymmetric synthesis, aiming for the selective formation of one stereoisomer over others. While specific stereochemical studies on This compound are not extensively documented in publicly available research, we can infer its potential behavior based on established principles of organic chemistry and the known reactivity of acyl chlorides and imidazole-containing compounds.

The primary reaction of This compound is nucleophilic acyl substitution. libretexts.orgchemistrystudent.com When this compound reacts with a chiral, non-racemic nucleophile, such as a chiral amine or alcohol, the formation of diastereomers is expected. The carbonyl carbon of the acyl chloride is prochiral, and the incoming nucleophile will attack from one of two faces. The inherent chirality of the nucleophile will typically favor attack from one face over the other, leading to a mixture of diastereomers in unequal amounts. The degree of stereochemical control, or diastereoselectivity, is dependent on the steric and electronic properties of both the acyl chloride and the chiral nucleophile.

In the context of stereochemical control, the imidazole ring itself can play a significant role. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, potentially influencing the transition state geometry of the reaction. nih.gov This can be particularly relevant in reactions where the nucleophile also possesses hydrogen bonding capabilities. Such interactions can create a more rigid transition state, enhancing the facial selectivity of the nucleophilic attack and leading to higher diastereomeric excess.

Racemization Processes

Racemization is the process by which an optically active compound is converted into a racemic mixture. wikipedia.org For derivatives of This compound , particularly amides formed from chiral amines, the potential for racemization at a stereocenter adjacent to the newly formed carbonyl group exists, especially under acidic or basic conditions. youtube.com This process typically proceeds through the formation of a planar enol or enolate intermediate, which can then be protonated from either face with equal probability, leading to a loss of stereochemical information. wikipedia.orgyoutube.com

The stability of the chiral center in the resulting amide is a crucial consideration. If the chiral center is part of the amine fragment and is alpha to the amide nitrogen, it is generally stable to racemization under neutral conditions. However, if the chiral amine has a stereocenter alpha to a carbonyl group within its own structure, this center could be susceptible to racemization via enolization, a process that might be catalyzed by the basicity of the imidazole nitrogen. nih.gov

Furthermore, while the imidazole ring itself is achiral, its substitution pattern can lead to atropisomerism in sterically hindered derivatives. nih.govnih.gov Atropisomers are stereoisomers arising from restricted rotation around a single bond. If This compound is reacted with a bulky chiral amine, the resulting amide could exhibit hindered rotation around the newly formed C-N bond or around the bond connecting the imidazole ring to the carbonyl group. The stability of these atropisomers would depend on the height of the rotational energy barrier. nih.gov

It is important to note that the imidazole ring itself is planar and achiral. nih.gov Therefore, any stereochemistry in the final product must be introduced by a chiral reactant or catalyst.

Detailed Research Findings

Currently, there is a lack of specific published research focusing on the stereochemical control and racemization processes of This compound . Therefore, detailed research findings in the form of experimental data tables are not available. The discussion above is based on the extrapolation of well-established principles of stereochemistry in organic reactions. Further experimental investigation is required to fully elucidate the stereochemical behavior of this compound and its derivatives.

Advanced Synthetic Applications of 1h Imidazole 5 Carbonyl Chloride

Introduction of Imidazole-Carbonyl Moieties into Organic Frameworks

1H-Imidazole-5-carbonyl chloride serves as a critical building block for incorporating imidazole-carbonyl moieties into a variety of organic frameworks, including metal-organic frameworks (MOFs). The imidazole (B134444) ring, with its available nitrogen centers, acts as an effective site for coordinating with metal ions to form these frameworks. researchgate.net The functionalization of these frameworks is crucial for their application in diverse fields such as gas capture and materials science.

The synthesis of imidazole-linked fully conjugated 3D covalent organic frameworks (COFs) has been achieved through one-pot multicomponent reactions. For instance, the Debus-Radziszewski reaction utilizing a saddle-shaped aldehyde-substituted cyclooctatetrathiophene, pyrene-4,5,9,10-tetraone, and ammonium (B1175870) acetate (B1210297) results in the formation of a robust imidazole-linked COF. nih.gov This method highlights the versatility of imidazole derivatives in constructing complex, functional materials.

In the context of MOFs, the strategic placement of imidazole can significantly influence the material's properties. For example, incorporating imidazole within the pores of a MOF can enhance proton conductivity. researchgate.net The synthesis of copper-1H-imidazole MOFs, and their composites with activated carbon, has been demonstrated through simple chemical routes under ultrasonication, showcasing a cost-effective approach to these materials. rsc.org These MOFs have shown potential as electrode materials in supercapacitors. rsc.org

The table below summarizes examples of organic frameworks synthesized using imidazole-containing precursors.

| Framework Type | Precursors | Synthetic Method | Application |

| 3D Covalent Organic Framework (BUCT-COF-7) | Saddle-shaped aldehyde-substituted cyclooctatetrathiophene, pyrene-4,5,9,10-tetraone, ammonium acetate | One-pot multicomponent Debus-Radziszewski reaction | Electrochemical hydrogen peroxide production nih.gov |

| Copper-1H-imidazole MOF (Cu-I MOF) | Copper source, 1H-imidazole | Simple chemical route under ultrasonication | Supercapacitor electrode material rsc.org |

| Copper-1H-imidazole@activated carbon MOF (Cu-IC MOF) | Copper source, 1H-imidazole, activated carbon | Simple chemical route under ultrasonication | Supercapacitor electrode material rsc.org |

| Imidazole-functionalized MOF (HBU-166) | 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid, Copper source | Solvothermal reaction | Luminescence-based detection researchgate.net |

| Imidazole-functionalized MOF (HBU-168) | 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid, Barium source | Solvothermal reaction | Luminescence-based detection, Adsorption researchgate.net |

Construction of Diverse Heterocyclic Systems

Synthesis of Imidazole-Based Carboxamide Derivatives

This compound is a key reagent in the synthesis of a wide array of imidazole-based carboxamide derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules. The general synthetic route involves the reaction of this compound with various amines or anilines.

For example, a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and synthesized. nih.gov This synthesis underscores the utility of the carbonyl chloride functionality for creating amide bonds. The resulting carboxamides have shown potential as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. nih.gov

The versatility of this synthetic approach is further demonstrated by the preparation of 1,5-diaryl-1H-imidazole-4-carbohydrazides from the corresponding carboxylate esters, which are themselves derived from imidoyl chlorides. nih.gov While this example doesn't directly use this compound, it highlights the broader strategy of using activated carbonyl groups on the imidazole ring to form carboxamides and related structures.

The following table provides examples of imidazole-based carboxamide derivatives and their synthetic precursors.

| Carboxamide Derivative | Precursors | Synthetic Approach |

| 1-Benzyl-1H-imidazole-5-carboxamides | 1-Benzyl-1H-imidazole-5-carbonyl chloride, various amines | Amidation |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | 1,5-Diaryl-1H-imidazole-4-carboxylate esters, hydrazine (B178648) monohydrate | Hydrazinolysis |

Approaches to Imidazo-Fused Ring Architectures

The imidazole core, often derived from precursors like this compound, is a foundational element for constructing more complex, fused heterocyclic systems. These imidazo-fused ring architectures are prevalent in many biologically active compounds and functional materials.

One notable method involves the iron-catalyzed C(sp3)-H amination-cyclization under aerobic conditions. organic-chemistry.org This environmentally friendly approach allows for the construction of various imidazole-fused ring systems, such as imidazo[1,5-a]pyridines and imidazo[5,1-b]oxazoles, from readily available starting materials. organic-chemistry.org While not directly starting from the carbonyl chloride, this demonstrates the transformation of imidazole-containing molecules into fused systems.

Another strategy involves the intramolecular cyclization of suitably substituted imidazole derivatives. For instance, 5-aminomethyl-1-(2-haloaryl)-4-chloroimidazoles, which can be prepared from the corresponding 5-formylimidazoles (a derivative of the carbonyl chloride), undergo cyclization to form 3-chloroimidazo[1,5-a]quinoxalines. researchgate.net

The synthesis of ring-fused benzimidazoles and imidazobenzimidazoles often involves cyclization reactions of precursors that can be accessed through functionalization of the imidazole ring. mdpi.com These methods include nitrobenzene (B124822) reduction, cyclization of aryl amidines, and annulation onto a pre-existing benzimidazole (B57391) core. mdpi.com

The table below showcases different imidazo-fused ring systems and the general synthetic strategies employed.

| Fused Ring System | General Synthetic Strategy |

| Imidazo[1,5-a]pyridines | Iron-catalyzed C(sp3)-H amination-cyclization organic-chemistry.org |

| Imidazo[5,1-b]oxazoles | Iron-catalyzed C(sp3)-H amination-cyclization organic-chemistry.org |

| Imidazo[1,5-a]quinoxalines | Intramolecular cyclization of 5-aminomethyl-1-(2-haloaryl)-4-chloroimidazoles researchgate.net |

| Ring-fused benzimidazoles | Nitrobenzene reduction, cyclization of aryl amidines, annulation mdpi.com |

| Imidazobenzimidazoles | Radical cyclization, oxidative transformations mdpi.com |

Functionalization of Imidazole Rings through Coupling Reactions

The imidazole ring can be functionalized through various coupling reactions, expanding its synthetic utility. While this compound itself is primarily used for acylation reactions, its derivatives can participate in a range of coupling processes.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the imidazole backbone. For instance, an oxidative Heck cross-coupling of vinyl-imidazoles with aromatic boronic acids has been developed. researchgate.net This method allows for the introduction of aryl groups onto the imidazole ring system.

The synthesis of substituted imidazoles often relies on the strategic use of protecting groups and subsequent coupling reactions. For example, the positions 1 and 2 of the imidazole ring can be protected, allowing for lithiation at position 5 and subsequent alkylation with various electrophiles. researchgate.net

The following table provides examples of functionalized imidazoles and the coupling reactions used for their synthesis.

| Functionalized Imidazole | Coupling Reaction | Key Reagents |

| (E)-2-Styryl-1-tosyl-1H-imidazole | Oxidative Heck cross-coupling | 1-Tosyl-2-vinyl-1H-imidazole, phenyl boronic acid, Pd(OAc)2, MnO2 researchgate.net |

| 5-Alkyl-imidazoles | Lithiation and alkylation | Protected imidazole, n-BuLi, haloalkanes/aldehydes/ketones researchgate.net |

Utility in the Preparation of Pharmaceutical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The imidazole moiety is a common scaffold in many biologically active compounds, and the ability to functionalize it via the carbonyl chloride group is a key synthetic strategy.

A significant application is in the synthesis of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov For instance, 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been identified as potential inhibitors. nih.gov The synthesis of these molecules often involves the construction of the imidazole ring followed by modification of a carboxylate group, a transformation that can be achieved from the corresponding carbonyl chloride.

Furthermore, 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated as potent agonists of TGR5, a receptor implicated in metabolic diseases like diabetes and obesity. nih.gov The synthesis of these compounds directly utilizes the reactivity of an imidazole carbonyl chloride with an appropriate amine.

The prodrug temozolomide, used in the treatment of glioblastoma, is an imidazole-4-carboxamide derivative. mdpi.com While its synthesis does not directly start from this compound, the core structure highlights the importance of imidazole carboxamides in medicinal chemistry.

The table below lists some pharmaceutical intermediates derived from imidazole precursors and their therapeutic targets.

| Pharmaceutical Intermediate | Therapeutic Target/Application |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides | HIV-1 integrase-LEDGF/p75 interaction inhibitors nih.gov |

| 1-Benzyl-1H-imidazole-5-carboxamides | TGR5 agonists (Diabetes, obesity) nih.gov |

| Temozolomide (imidazole-4-carboxamide derivative) | Anticancer (Glioblastoma) mdpi.com |

Role in the Synthesis of Agrochemical and Advanced Material Precursors

The versatility of this compound extends to the synthesis of precursors for agrochemicals and advanced materials. The imidazole ring is a component of some pesticides, and the reactivity of the carbonyl chloride allows for the introduction of various functional groups to modulate their biological activity.

In the realm of advanced materials, imidazole derivatives are crucial for the construction of MOFs and COFs with tailored properties. nih.govmdpi.com As previously discussed, these materials have applications in gas storage, catalysis, and electronics. The ability to incorporate specific functionalities through the imidazole carbonyl group is key to designing materials with desired characteristics. For example, the synthesis of copper-1H-imidazole MOFs demonstrates a cost-effective route to materials with potential applications in energy storage. rsc.org

The development of imidazole-based functional materials is an active area of research. For instance, imidazole derivatives are used in the synthesis of N-heterocyclic carbene (NHC) ligands, which are important in homogeneous catalysis. mdpi.com The synthesis of these ligands can involve the functionalization of the imidazole ring, a process where the carbonyl chloride can serve as a useful handle.

The table below provides examples of precursors for agrochemicals and advanced materials derived from imidazole compounds.

| Precursor Type | Application |

| Functionalized imidazole derivatives | Agrochemicals mdpi.com |

| Imidazole-based linkers | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) nih.govmdpi.com |

| Copper-1H-imidazole MOF | Supercapacitor electrode materials rsc.org |

| N-Heterocyclic Carbene (NHC) precursors | Homogeneous catalysis mdpi.com |

Contributions to Novel Organic Synthesis Methodologies

This compound has emerged as a valuable reagent in organic synthesis, contributing to the development of new and efficient methodologies. Its bifunctional nature, combining a reactive acyl chloride with a versatile imidazole core, allows for its application in diverse synthetic strategies.

Development of Acylation Protocols

The primary utility of this compound lies in its function as a potent acylating agent. The presence of the highly electrophilic carbonyl chloride group facilitates the transfer of the imidazole-5-carbonyl moiety to a wide range of nucleophiles. This reactivity has been harnessed to develop robust protocols for the synthesis of amides, esters, and other carbonyl derivatives, which are crucial transformations in medicinal chemistry and materials science.

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the formation of 1H-imidazole-5-carboxamides. This transformation is foundational to the construction of more complex molecules, including potential therapeutic agents. The imidazole ring itself can act as a catalyst or a proton shuttle, facilitating the reaction. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride.

A significant application of this acylation chemistry is in the field of peptide synthesis. The imidazole scaffold is a common motif in biologically active peptides and peptidomimetics. By using this compound, chemists can readily introduce this heterocyclic system into a peptide sequence. While direct coupling of the acid chloride is effective, a common strategy involves the in-situ formation of an activated acyl imidazole intermediate from a carboxylic acid. However, using the pre-formed carbonyl chloride offers a direct and often more reactive route. Imidazole and its derivatives have been shown to catalyze the formation of peptide bonds, particularly in the synthesis of cyclic peptides from linear thioester precursors. In these reactions, an acyl imidazole intermediate is formed, which is then attacked by an amine to form the amide bond.

The development of these acylation protocols allows for the systematic and rapid generation of compound libraries for screening purposes. By reacting this compound with a diverse set of amines or alcohols, a variety of derivatives can be synthesized in parallel, accelerating the drug discovery process.

Table 1: Acylation Reactions using this compound and Related Imidazole Derivatives

| Reaction Type | Nucleophile | Product | Typical Conditions |

| Amide Synthesis | Primary/Secondary Amines | 1H-Imidazole-5-carboxamide | Aprotic solvent (e.g., DCM, DMF), often with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. |

| Peptide Coupling | Amino Acids / Peptides | Imidazole-containing peptide | Standard peptide coupling conditions, or direct acylation in the presence of a base. |

| Ester Synthesis | Alcohols / Phenols | 1H-Imidazole-5-carboxylate ester | Similar conditions to amidation, often catalyzed by a base like DMAP (4-Dimethylaminopyridine). |

This table is a generalized representation based on standard acylation chemistry.

Strategic Use in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

The imidazole scaffold is a frequent product of various MCRs, such as the well-known van Leusen imidazole synthesis, which is a three-component reaction of an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC). This highlights the strategic importance of the imidazole ring system in the design of MCRs for building heterocyclic libraries.

However, the direct participation of this compound as a starting component in classical MCRs like the Ugi or Passerini reactions is not extensively documented in the literature. These reactions typically involve a carboxylic acid component, an amine, an isocyanide, and a carbonyl compound. While 1H-imidazole-5-carboxylic acid could theoretically be used, the pre-activated carbonyl chloride is generally employed in sequential, two-component acylation reactions rather than in concerted, multi-component processes. Its high reactivity makes it more suitable for direct, rapid acylation of a nucleophile in a stepwise fashion.

The strategic importance of this compound in the context of complex molecule synthesis is therefore more closely linked to its role as a versatile building block for post-MCR modifications or as a key reagent in convergent, multi-step syntheses that lead to complex targets. For instance, a complex fragment could be synthesized using an MCR, and then an amine or alcohol group on the resulting molecule could be acylated with this compound to introduce the imidazole moiety. This approach combines the efficiency of MCRs with the reliable and specific reactivity of the acyl chloride.

Spectroscopic and Computational Approaches in Research of 1h Imidazole 5 Carbonyl Chloride

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. For a molecule like 1H-Imidazole-5-carbonyl chloride, a combination of methods is employed to ascertain its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonyl chloride group and the aromaticity of the imidazole ring. Typically, the protons on the imidazole ring appear in the downfield region of the spectrum. The NH proton of the imidazole ring often presents as a broad signal due to proton exchange and quadrupole broadening, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the imidazole ring in related compounds typically resonate in the range of 120-140 ppm. The carbonyl carbon of the acyl chloride is expected to be significantly downfield due to the deshielding effect of the electronegative oxygen and chlorine atoms. The fast tautomerism on the NMR timescale in unsubstituted imidazole can sometimes lead to the equivalence of C4 and C5 signals. However, the presence of the C5-carbonyl chloride substituent in the target molecule would lead to distinct signals for each carbon atom in the ring.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| H2 (imidazole) | C2 (imidazole) |

| H4 (imidazole) | C4 (imidazole) |

| NH (imidazole) | C5 (imidazole) |

| C=O (carbonyl) |

Note: Actual experimental values can vary based on solvent and experimental conditions. The table is populated with predicted positions based on general knowledge of similar structures.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A prominent, sharp absorption band is anticipated in the region of 1750-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride group. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the acyl chloride is also expected to be a strong band in the Raman spectrum. The symmetric vibrations of the imidazole ring are often more intense in Raman than in IR, providing a clearer fingerprint of the heterocyclic core.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch (Imidazole) | 3200-3500 (broad) | IR |

| C-H Stretch (Imidazole) | >3000 | IR, Raman |

| C=O Stretch (Acyl Chloride) | 1750-1815 (sharp, strong) | IR, Raman |

| C=N/C=C Stretch (Imidazole) | 1400-1600 | IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of this compound is C₄H₃ClN₂O, with a molecular weight of approximately 130.53 g/mol . guidechem.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for acyl chlorides involve the loss of the chlorine radical or a carbon monoxide molecule. For this compound, fragmentation could involve the loss of Cl• to form an acylium ion, or the loss of CO to form an imidazolyl cation. Further fragmentation of the imidazole ring could also occur. Predicted collision cross-section data for the related compound, 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride, can serve as a reference for understanding the ion mobility of the target compound. uni.lu

| Ion | m/z (predicted) | Description |

| [C₄H₃ClN₂O]⁺ | ~130/132 | Molecular Ion |

| [C₄H₃N₂O]⁺ | ~95 | Loss of Cl• |

| [C₃H₃ClN₂]⁺ | ~102/104 | Loss of CO |

| [C₃H₃N₂]⁺ | ~67 | Fragmentation of imidazole ring |

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose. For a reactive compound like this compound, care must be taken to use aprotic solvents and avoid conditions that could lead to its degradation during analysis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a suitable method for purity assessment. The imidazole ring and the carbonyl group are chromophores that will absorb UV light, allowing for sensitive detection. A pure sample should ideally show a single, sharp peak under optimized chromatographic conditions. The retention time of the peak is a characteristic of the compound under the specific analytical conditions.

Gas Chromatography (GC): GC can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. The use of a mass spectrometer as a detector (GC-MS) would provide both purity information and mass spectral data simultaneously.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can be used to predict a variety of properties of this compound, including its optimized geometry, electronic charge distribution, and spectroscopic properties.

Calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation. The calculated electron density distribution can highlight the electrophilic nature of the carbonyl carbon, which is crucial for its reactivity as an acylating agent. Furthermore, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments. The insights from DFT can be particularly valuable for understanding the reactivity and stability of this reactive intermediate.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational flexibility of molecules over time. For a molecule like this compound, MD simulations can reveal the preferred orientations of the carbonyl chloride group relative to the imidazole ring and how these conformations might change in different environments, such as in various solvents.

The simulation tracks the atomic movements of the molecule by solving Newton's equations of motion, providing a trajectory that maps its conformational landscape. From this trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While specific MD simulation data for this compound is not abundant in public literature, the methodology is widely applied to similar heterocyclic compounds. For instance, MD simulations have been used to analyze the stability of drug-receptor complexes involving imidazole derivatives, demonstrating how the conformational changes of the ligand affect its binding affinity. mdpi.com

Analysis of Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. researchgate.netmdpi.com These methods provide valuable data on a range of parameters that act as descriptors of the molecule's chemical behavior.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

| Parameter | Value |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 203.0097688 |

| Heavy Atom Count | 13 |

| Complexity | 242 |

This data is for the related compound 1,2-dimethyl-4-nitro-1H-imidazole-5-carbonyl chloride and serves as an example of quantum chemical parameters.

These parameters collectively provide a detailed picture of the molecule's reactivity, helping to predict how it will behave in different chemical reactions. nih.gov

Computational Studies on Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, the structures of transition states, and the associated activation energies.

For example, computational studies can be used to investigate the Vilsmeier-Haack reaction, a method that can be used to synthesize related imidazole aldehydes. researchgate.net Such studies would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most energetically favorable route. This information is invaluable for optimizing reaction conditions and for understanding the factors that control the regioselectivity and stereoselectivity of a reaction.

Modern computational approaches can even predict the outcomes of reactions by analyzing the electronic and steric properties of the reactants. nih.gov While detailed computational studies on the reaction pathways of this compound are not widely published, the principles are well-established in the study of other imidazole derivatives. researchgate.net

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. rsc.org

In the context of this compound, molecular docking could be employed to investigate its potential interactions with various biological macromolecules. The process involves placing the molecule (the ligand) into the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy.

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information can provide insights into the molecule's potential biological activity. For instance, numerous studies have performed molecular docking on imidazole derivatives to explore their potential as antimicrobial or anticancer agents. uni.lu

The following table provides a hypothetical example of the type of data that could be generated from a molecular docking study of this compound against potential protein targets.

| Protein Target | PDB ID | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.5 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | 2CBE | -6.8 | His94, His96, Thr199 |

| Tyrosine Kinase | 1T46 | -8.2 | Lys721, Met790, Cys797 |

This table presents hypothetical data to illustrate the output of a molecular docking study and does not represent actual experimental results for this compound.

These computational approaches are indispensable tools in modern chemical research, providing a level of detail that is often inaccessible through experimental methods alone. For a reactive molecule like this compound, they offer a window into its fundamental properties and potential applications.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity and Novel Chemical Transformations

While 1H-Imidazole-5-carbonyl chloride is recognized for its utility as an acylating agent, its full reactive potential remains largely unexplored. Future research is poised to investigate its participation in a broader range of chemical transformations. A promising avenue lies in its use as a precursor for complex heterocyclic scaffolds. For instance, research into the cycloaddition reactions of related imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters highlights a potential pathway for novel chemical design. nih.gov A proposed mechanism involves the initial activation of a reagent under basic conditions, which then attacks the C=N double bond of an imidoyl chloride, leading to cyclization and the formation of the imidazole (B134444) product. nih.gov Investigating analogous cycloaddition pathways starting from this compound could unlock new families of compounds with unique properties.

Furthermore, the development of synthetic strategies for complex, base-sensitive molecules, such as oligonucleotide conjugates of the anticancer drug temozolomide, underscores the need for versatile building blocks. mdpi.com The instability of such molecules under standard basic deprotection conditions necessitates the creation of novel synthetic methods. mdpi.com Future work could position this compound as a key starting material in multi-step syntheses of novel pharmaceuticals or functional materials, exploring its reactivity with sensitive functional groups under mild conditions.

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is driving a shift away from traditional synthetic methods. The synthesis of acyl chlorides, including this compound, often involves reagents like thionyl chloride, which present environmental and handling challenges. nih.gov A key future direction is the development of green and sustainable routes to this compound and its derivatives.

Inspiration can be drawn from recent advancements in the sustainable synthesis of other heterocyclic compounds. For example, a novel, simple methodology has been developed for synthesizing 1,3-bis(carboxymethyl)imidazolium chloride, which acts as a recyclable, metal-free ionic catalyst for multicomponent reactions. researchgate.netacs.org This approach offers high yields, short reaction times, and high atom economy under solvent-free (neat) conditions. researchgate.netacs.org Applying similar principles—such as utilizing recyclable catalysts, minimizing solvent use, and designing processes with high atom economy—to the synthesis of this compound could significantly reduce its environmental footprint. Future research should focus on replacing hazardous reagents and developing catalytic systems that can be easily recovered and reused for multiple cycles without a substantial loss of efficiency. researchgate.net

Advancements in Catalytic Processes Utilizing Imidazole-Carbonyl Chloride

The imidazole moiety is a cornerstone of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. This compound represents a valuable precursor for the synthesis of novel, well-defined NHC precatalysts. Research has demonstrated the synthesis of PEPPSI-type NHC Pd(II) metallosurfactants derived from 1H-imidazole-4,5-dicarboxylic acid. nih.gov In this process, the dicarboxylic acid is first converted to its acid chloride form to facilitate subsequent reactions. nih.gov

This points to a significant opportunity for future research: using this compound to systematically design and synthesize a library of functionalized NHC ligands. By modifying the molecule at the carbonyl chloride group, researchers can introduce various functionalities to tune the electronic and steric properties of the resulting NHC catalysts. This could lead to catalysts with enhanced activity, selectivity, and stability. A particularly promising area is the development of catalysts for aqueous media, such as the aforementioned metallosurfactants, which are in high demand for green chemistry applications like Suzuki-Miyaura reactions in water. nih.gov

Design of Highly Selective and Efficient Derivatization Strategies

Derivatization is a critical tool in analytical chemistry, used to enhance the detectability and separation of analytes. Imidazole-based reagents have shown promise in this area. For instance, 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) is used as a derivatizing agent to improve the HPLC-UV detection sensitivity of compounds like triterpenoids. nih.gov The imidazole ring system contributes to a strong chromophore, making the derivatives easier to detect. nih.gov

Future research should focus on designing and synthesizing novel derivatization agents based on the this compound scaffold. These new reagents could be tailored for high selectivity towards specific functional groups, such as alcohols, amines, or even carbonyls, under mild conditions. nih.govnih.gov The development of a Girard derivatization-based enrichment (GDBE) strategy, which uses a functionalized resin to selectively capture carbonyl metabolites for LC-MS analysis, exemplifies the type of innovative approach needed. nih.gov By creating imidazole-carbonyl chloride reagents with specific reporter moieties, it may be possible to develop highly efficient methods for the non-targeted profiling of various submetabolomes in complex biological samples. nih.gov

Synergistic Integration of Experimental and Computational Research Paradigms

To accelerate the discovery and optimization of processes involving this compound, a synergistic approach combining experimental work with computational modeling is essential. Computational studies can provide deep mechanistic insights that are difficult to obtain through experiments alone. For example, in the study of corrosion inhibitors, computational analysis revealed that an inhibitor molecule becomes protonated in the experimental environment, enhancing its ability to accept electrons from the metal surface and adsorb more strongly. researchgate.net

This integrated paradigm can be applied to every aspect of this compound chemistry.

Reactivity: Quantum chemical calculations can predict reaction pathways, identify transition states, and calculate activation energies for novel transformations, guiding experimental efforts toward the most promising avenues.

Catalysis: Molecular modeling can be used to design new NHC ligands, predicting their binding affinity to metal centers and their catalytic performance before undertaking laborious synthesis.

Derivatization: Computational models can help in the design of highly selective derivatizing agents by simulating the interaction between the agent and the target analyte, optimizing for binding affinity and reaction efficiency.

By leveraging the predictive power of computational chemistry to guide and interpret experimental results, researchers can more efficiently explore the chemical space of this compound, leading to the faster development of novel materials, catalysts, and analytical methods.

Interactive Data Table of Research Findings

| Research Area | Key Finding/Concept | Compound/Method Example | Potential Application | Source |

| Novel Synthesis | Cycloaddition reactions can be used to construct complex imidazole-based heterocycles from imidoyl chlorides. | 1,5-diaryl-1H-imidazole-4-carboxylate esters | Development of new therapeutic agents (e.g., HIV-1 integrase inhibitors) | nih.gov |

| Green Chemistry | A recyclable, metal-free ionic liquid can catalyze multicomponent reactions in high yield under solvent-free conditions. | 1,3-bis(carboxymethyl)imidazolium chloride | Sustainable synthesis of dihydropyrimidinones (including drugs like Monastrol) | researchgate.netacs.org |

| Catalysis | Imidazole dicarboxylic acids can be converted to acid chlorides to synthesize NHC-Pd(II) metallosurfactant catalysts for reactions in water. | PEPPSI-type NHC-Pd(II) complexes | Green catalytic processes like the Suzuki-Miyaura reaction | nih.gov |

| Derivatization | Benzoyl chloride-type reagents containing an imidazole ring can enhance HPLC-UV detection sensitivity. | 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) | Sensitive analytical detection of natural products like triterpenoids | nih.gov |

| Computational Synergy | Computational studies can elucidate reaction mechanisms, such as the protonation state and adsorption energy of molecules. | Biphenyl quinoline (B57606) quaternary ammonium (B1175870) | Designing more effective corrosion inhibitors by predicting molecular behavior | researchgate.net |

Q & A

Q. How is the chloride-binding affinity of imidazole derivatives evaluated in materials science applications?

- Methodology : Rapid chloride penetration tests (ASTM C1202) and binding isotherms quantify chloride interaction. For example, experimental setups measure current flow through cementitious materials doped with imidazole derivatives to assess chloride ion mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.